(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Beschreibung
The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a fused heterocyclic core, substituted with a 1,3-dimethylpyrazole moiety, a 4-hydroxyphenyl group, and an ethyl ester. This article compares its structural, synthetic, and physicochemical properties with closely related derivatives.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-5-30-21(29)18-13(3)23-22-26(19(18)14-6-8-16(27)9-7-14)20(28)17(31-22)10-15-11-25(4)24-12(15)2/h6-11,19,27H,5H2,1-4H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMWMFTIUUTBH-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CN(N=C4C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the class of thiazolo[3,2-a]pyrimidines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Biological Activity Overview
Thiazolo[3,2-a]pyrimidine derivatives are known for their potent biological activities. The compound has been evaluated for various pharmacological effects:
Antitumor Activity
Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound demonstrated high cytotoxicity against the M-HeLa (cervical adenocarcinoma) cell line with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib, indicating its potential as a promising anticancer agent .
- Selectivity : In vitro studies have shown that while the compound is highly effective against cancer cells, it exhibits low cytotoxicity towards normal liver cells (Chang liver), suggesting a favorable selectivity profile .
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]pyrimidines have been well documented. The compound has shown moderate activity against various bacterial strains:
- Antibacterial Efficacy : Studies have indicated that certain derivatives within this class possess antimicrobial effects comparable to established antibiotics . The structural modifications in these compounds can enhance their activity against resistant strains.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines is another area of research interest:
- Mechanisms of Action : These compounds may exert their anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | High cytotoxicity against M-HeLa | |
| Low toxicity on normal cells | ||
| Antimicrobial | Moderate activity against bacteria | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study: Antitumor Efficacy
In a controlled study examining the antitumor efficacy of this compound:
- Methodology : The compound was tested against several cancer cell lines (MCF-7, SiHa, and PC-3). The results indicated that it inhibited cell proliferation effectively at low concentrations.
- Results : The IC50 values were notably lower than those observed for conventional treatments, highlighting its potential as a lead candidate for further development in cancer therapy .
Case Study: Antimicrobial Properties
Another study focused on the antimicrobial properties of related thiazolo[3,2-a]pyrimidine derivatives:
Wissenschaftliche Forschungsanwendungen
Structure and Formula
The molecular formula of the compound is , with a molecular weight of 438.5 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its biological activity.
Antibacterial Properties
Research indicates that derivatives of pyrazole, including the compound , exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the inhibition of specific cellular pathways that are critical for tumor growth and survival .
Case Study 1: Antibacterial Screening
In a recent study, a series of pyrazole derivatives, including the compound of interest, were synthesized and screened for antibacterial activity. The results indicated that at a concentration of 50 μg/well, several derivatives exhibited significant inhibition zones against tested bacterial strains, outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of this compound on Ehrlich Ascites Carcinoma cell lines. The study utilized various concentrations to assess cell viability and apoptosis rates. Results showed that the compound significantly reduced cell viability in a dose-dependent manner while increasing apoptotic markers compared to untreated controls .
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle and Substituent Analysis
The thiazolo[3,2-a]pyrimidine core is shared with compounds like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences lie in the substituents:
Table 1: Structural Comparison
Hydrogen Bonding and Crystal Packing
The 4-hydroxyphenyl group in the target compound enables C–H···O hydrogen bonding , akin to the C–H···O interactions observed in ’s crystal structure . However, the hydroxyl group may form stronger intermolecular bonds compared to methoxy groups, influencing solubility and melting points. The pyrimidine ring in both compounds adopts a flattened boat conformation , with puckering amplitudes differing slightly due to substituent steric effects .
Common Methodology
Both the target compound and the analog are synthesized via condensation reactions under acidic conditions (acetic acid/acetic anhydride) with sodium acetate as a catalyst. The general steps include:
Refluxing a thioxo-pyrimidine precursor with a substituted aldehyde.
Cyclization to form the thiazolo-pyrimidine core.
Recrystallization from ethyl acetate/ethanol mixtures .
Challenges
The 4-hydroxyphenyl group in the target compound may introduce steric hindrance or sensitivity to oxidation during synthesis, necessitating controlled conditions compared to the more stable trimethoxy analog .
Physicochemical and Electronic Properties
Solubility and Stability
Spectroscopic and Crystallographic Data
- X-ray diffraction : Both compounds exhibit puckered pyrimidine rings, but the dihedral angle between the thiazolo-pyrimidine core and aromatic substituents may vary. For the analog, this angle is 80.94° , while the target compound’s hydroxyphenyl group may reduce this due to hydrogen bonding .
Bioactivity Potential
Antioxidant and Anti-inflammatory Effects
The 4-hydroxyphenyl group is associated with antioxidant activity, as seen in phenylpropenoids from Populus buds (). Similarly, pyrazole derivatives demonstrate anti-inflammatory properties, suggesting synergistic effects in the target compound .
Comparison with Pyrazole Hybrids
Compounds like ethyl (E)-1-(3-cyanobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate () highlight the role of pyrazole substituents in modulating bioactivity. The target compound’s 1,3-dimethylpyrazole may enhance metabolic stability compared to triazenyl groups .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the thiazolo[3,2-a]pyrimidine core in this compound?
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing a mixture of ethyl acetoacetate derivatives with substituted pyrazole aldehydes in ethanol under acidic or basic conditions can yield the fused heterocyclic system. Key intermediates, such as the pyrazole methylene group, are formed via Knoevenagel condensation . Optimization of reaction time (e.g., 2–6 hours) and temperature (80–100°C) is critical to maximize yield (typically 60–85%) .
Q. How is the (E)-configuration of the methylene group confirmed experimentally?
The (E)-stereochemistry of the exocyclic double bond is validated using single-crystal X-ray diffraction (SC-XRD). For instance, analogs with similar substituents (e.g., fluorobenzylidene or acetoxybenzylidene groups) show bond angles and torsion angles consistent with (E)-geometry . Complementary NMR techniques, such as NOESY, can also distinguish (E)/(Z) isomers by analyzing spatial proximity between protons on the pyrazole and thiazolo-pyrimidine moieties .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).
- SC-XRD : Resolves crystal packing, hydrogen-bonding networks, and stereochemical details .
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups) .
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and solubility of this compound?
The 4-hydroxyphenyl group participates in O–H···O/N hydrogen bonds, forming supramolecular dimers or chains. Graph-set analysis (e.g., Etter’s rules) reveals common motifs like rings in analogous structures, which stabilize the crystal lattice and reduce solubility in non-polar solvents . Solubility can be modulated by replacing the hydroxyl group with methoxy or acyloxy substituents, as seen in derivatives with improved DMSO solubility .
Q. What computational approaches are used to predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the exocyclic double bond and carbonyl groups are electron-deficient, making them targets for nucleophilic addition . Molecular docking studies (e.g., AutoDock Vina) assess potential binding to biological targets like cyclooxygenase-2, leveraging structural similarities to bioactive pyrimidine-thiazole hybrids .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?
Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from conformational flexibility or solvent effects. For example:
- Dynamic NMR can detect rotational barriers in flexible substituents (e.g., ester groups).
- Hirshfeld surface analysis quantifies intermolecular interactions in the crystal, explaining deviations from solution-phase geometries .
Methodological Challenges
Q. What strategies optimize the yield of the Knoevenagel condensation step in synthesis?
- Catalyst Screening : Piperidine or ammonium acetate enhances reaction rates by stabilizing the enolate intermediate .
- Solvent Selection : Ethanol or DMF improves solubility of polar intermediates, but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Design of Experiments (DoE) : Multivariate optimization (e.g., varying temperature, catalyst loading, and molar ratios) identifies non-linear interactions affecting yield .
Q. How does polymorphism impact the compound’s physicochemical properties?
Polymorphs arise from variations in hydrogen-bonding networks or π-π stacking. For example, a monoclinic vs. triclinic crystal system may alter melting points (Δmp ~5–10°C) or dissolution rates. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to characterize polymorphic forms .
Biological and Functional Studies
Q. What assays are recommended for evaluating this compound’s bioactivity?
- Enzyme Inhibition : Test against COX-2, xanthine oxidase, or kinases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Q. How can structure-activity relationships (SARs) guide further derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
